molecular formula C18H17NO3 B2455042 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide CAS No. 94004-97-4

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B2455042
CAS RN: 94004-97-4
M. Wt: 295.338
InChI Key: CTTUDYDDUBGGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide” is a compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Scientific Research Applications

Synthesis and Biological Applications

  • Anti-inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, structurally related to the mentioned compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase-1/2 inhibitors, with high selectivity and protection indices, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020).

Chemical Synthesis Techniques

  • Solid-Phase Synthesis : A method for solid-phase synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides has been developed. This technique is useful for synthesizing peptide chains and demonstrates the versatility of benzofuran derivatives in peptide synthesis (Albericio & Bárány, 2009).

Antimicrobial and Antidopaminergic Research

  • Antimicrobial Screening : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibited significant activity against pathogenic bacteria, showcasing the potential of benzofuran derivatives in developing new antimicrobial agents (Idrees et al., 2020).

  • Antidopaminergic Properties : Research into benzamide derivatives, including structures similar to 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide, has explored their potential as antipsychotic agents. These studies have identified compounds with significant antidopaminergic properties, contributing to the understanding of dopamine D-2 receptor interactions and offering insights into the development of antipsychotic medications (Högberg et al., 1990).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (21826) and linear formula (C12H14N2O2) suggest that it may have good bioavailability.

Result of Action

Based on the biological activities of similar indole derivatives , it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels.

properties

IUPAC Name

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)18(20)16-14-11-13(21-3)9-10-15(14)22-17(16)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUDYDDUBGGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.